molecular formula C8H11NS B14286614 1-(Thiophen-2-yl)but-3-en-1-amine CAS No. 127258-25-7

1-(Thiophen-2-yl)but-3-en-1-amine

Cat. No.: B14286614
CAS No.: 127258-25-7
M. Wt: 153.25 g/mol
InChI Key: KPDOHVJIRXKWFB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)but-3-en-1-amine (CAS 127258-25-7) is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It features a thiophene heterocycle and a terminal alkene group, making it a valuable allylamine derivative for synthetic organic chemistry and materials science research. The compound serves as a key synthetic intermediate. The structure combines two privileged motifs: the allylamine group and the thiophene ring. Allylamine derivatives have a significant history in organic synthesis and pharmaceutical development, with some serving as precursors to biologically active molecules . The terminal alkene group is amenable to further functionalization, including polymerization or cycloaddition reactions, allowing researchers to build more complex architectures . Furthermore, the thiophene moiety is of great interest in advanced materials . Thiophene-based compounds are fundamental in developing organic semiconductors, field-effect transistors, and organic photovoltaic devices due to their favorable electronic properties and ability to facilitate charge transport . Incorporating this amine-functionalized thiophene building block into larger conjugated systems could enable the creation of novel materials with tailored optical and electronic characteristics. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127258-25-7

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-thiophen-2-ylbut-3-en-1-amine

InChI

InChI=1S/C8H11NS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2

InChI Key

KPDOHVJIRXKWFB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CS1)N

Origin of Product

United States

Reaction Mechanisms and Pathways for 1 Thiophen 2 Yl but 3 En 1 Amine Transformations

Electrophilic and Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 1-(Thiophen-2-yl)but-3-en-1-amine is a key center for both nucleophilic and electrophilic reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. For instance, it can undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form amides, secondary or tertiary amines, and imines, respectively.

Conversely, the amine functionality can be rendered electrophilic. One common strategy involves its conversion into an aminium radical cation. These intermediates, which can be generated via visible-light photoredox catalysis, are highly reactive towards electron-rich species. acs.org The aminium radical cation can then participate in intramolecular cyclization reactions, particularly with the pendant olefin, leading to the formation of cyclic amine derivatives. acs.org This type of reactivity is a powerful tool for the construction of nitrogen-containing heterocyclic scaffolds.

Role of the Thiophene (B33073) Moiety in Reaction Selectivity

The thiophene ring is an electron-rich aromatic heterocycle that significantly influences the reactivity and selectivity of reactions involving this compound. nih.gov Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, and this substitution preferentially occurs at the C2 (α) position. csjmu.ac.in This directing effect is due to the greater stabilization of the intermediate carbocation formed during electrophilic attack at this position. csjmu.ac.in

In the context of this compound, the thiophene ring can direct reactions in several ways. For instance, in reactions involving electrophilic attack on the thiophene ring, substitution will predominantly occur at the C5 position, as the C2 position is already substituted. The electron-donating nature of the sulfur atom in the thiophene ring can also influence the reactivity of the adjacent amine group and the butenyl side chain. nih.govcsjmu.ac.in Furthermore, the thiophene moiety can act as a bioisosteric replacement for a phenyl ring in medicinal chemistry, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

Mechanisms of Olefin Functionalization in the But-3-en-1-amine Scaffold

The but-3-en-1-amine scaffold contains a terminal double bond that is susceptible to a variety of functionalization reactions. These reactions provide a means to introduce new functional groups and complexity into the molecule.

One important class of reactions is olefin hydroamination, where an amine is added across the double bond. This can be achieved through various catalytic methods, including those employing photoredox catalysis to generate aminium radical cations that add to the olefin in an anti-Markovnikov fashion. acs.org Another approach involves the reductive cross-coupling of imines (formed from the amine) with the olefin, which can be promoted by an iridium-based photocatalyst. nih.govkaust.edu.sa

Furthermore, the olefin can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation, to yield the corresponding saturated, halogenated, or epoxidized derivatives. The specific mechanism of these reactions depends on the reagents and conditions employed.

Investigating Tautomeric Equilibria in Related Thiophene-Amine Structures

Tautomerism, the interconversion of structural isomers through the migration of an atom or group, is a relevant phenomenon in thiophene-amine structures. youtube.comacs.org While this compound itself does not exhibit prominent tautomerism, related structures where the amine is part of a system that can form a more stable conjugated system can exist in tautomeric equilibrium.

For example, in systems containing a hydroxyl group ortho to an imine formed from a thiophene-amine, keto-enol tautomerism can occur. acs.org In such cases, a proton can transfer from the hydroxyl group to the imine nitrogen, resulting in a keto-enamine tautomer. acs.org The position of this equilibrium is influenced by factors such as solvent polarity and the electronic properties of the substituents on the thiophene ring. The study of these equilibria is crucial for understanding the reactivity and biological activity of such molecules.

Cascade and Tandem Annulation Reactions Involving Analogous Thiophene-Amine Systems

Cascade and tandem annulation reactions are powerful synthetic strategies that allow for the rapid construction of complex polycyclic molecules from simple starting materials. Thiophene-amine systems can be valuable precursors in such reactions.

For instance, amine-initiated (3+2) annulation reactions have been developed for the synthesis of thiophenes and pyrroles. researchgate.netnih.gov In these reactions, an amine can catalyze the reaction between two components to form a five-membered ring. While not directly involving this compound as a starting material, the principles of these reactions can be applied to design new synthetic routes to complex thiophene-containing heterocycles. Similarly, rhodium-catalyzed cascade C-H annulation of thiophenes with other partners provides access to fused thienoacenes. researchgate.net These reactions often proceed through a Heck-type pathway and can involve the formation of multiple C-C and C-heteroatom bonds in a single operation. researchgate.net

Stereospecific Isomerization of Allylic Amines

The but-3-en-1-amine moiety in the title compound is an example of an allylic amine. The isomerization of allylic amines is a synthetically useful transformation that can lead to the formation of enamines or imines. acs.org When the starting allylic amine is chiral, the isomerization can proceed stereospecifically, transferring the chirality from the starting material to the product. acs.orgnih.gov

This stereospecific isomerization is often base-catalyzed and is proposed to proceed through a suprafacial researchgate.netacs.org-proton shift. acs.org The high degree of stereospecificity suggests a highly organized transition state, possibly involving a tight ion pair between the deprotonated amine and the protonated base. acs.org This methodology has been successfully applied to the synthesis of α,γ-chiral trifluoromethylated amines, which are important scaffolds in medicinal chemistry. acs.orgnih.gov

Reaction TypeReagents/CatalystProduct TypeRef.
Nucleophilic AcylationAcyl chlorideAmide testbook.com
Aminium Radical CyclizationVisible light, photoredox catalystCyclic amine acs.org
Olefin HydroaminationIr-based photocatalystSaturated amine nih.govkaust.edu.sa
Stereospecific IsomerizationBaseEnamine/Imine acs.orgnih.govacs.org
Cascade AnnulationRhodium catalystThienoacenes researchgate.net

Derivatization and Structural Modification of 1 Thiophen 2 Yl but 3 En 1 Amine

Cyclization Reactions for Formation of Fused Heterocyclic Systems

The strategic placement of reactive functional groups within 1-(thiophen-2-yl)but-3-en-1-amine and its derivatives allows for intramolecular cyclization reactions, providing a powerful route to complex heterocyclic structures. These reactions leverage the interplay between the amine, the butenyl chain, and the thiophene (B33073) ring to construct novel molecular scaffolds.

Pyrrolidinone Formation via Iodocyclisation

The homoallylic amine structure of this compound is a suitable precursor for constructing pyrrolidine (B122466) rings through electrophile-mediated cyclization. A common strategy involves the iodocyclization of an N-acylated or N-sulfonylated derivative. First, the primary amine is acylated or sulfonylated to increase the nucleophilicity of the nitrogen and to provide a stable activating group (e.g., a tosyl group).

Upon treatment with iodine (I₂), the electron-rich double bond of the butenyl side chain is attacked by the electrophilic iodine, forming a cyclic iodonium (B1229267) ion intermediate. The nitrogen atom of the tosylamide then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization pathway. This regioselective attack is sterically and electronically favored and results in the formation of a five-membered pyrrolidine ring. The final product is a functionalized pyrrolidine bearing an iodomethyl group, which can be used for further synthetic transformations. For instance, (S)-2-(Iodomethyl)-1-tosylpyrrolidine has been synthesized and characterized, showcasing a similar heterocyclic core. researchgate.netnih.gov

A plausible reaction scheme starting from this compound is detailed below:

Reaction Scheme: Iodocyclization to Pyrrolidinone Precursor
Step Reactant Reagents Product Description
1 This compound p-Toluenesulfonyl chloride, Pyridine (B92270) N-Tosyl-1-(thiophen-2-yl)but-3-en-1-amine Protection and activation of the amine.

Pyrimidine (B1678525) and Pyrazoline Synthesis from Related Thiophene-Amine Precursors

While direct cyclization of this compound into pyrimidines or pyrazolines is less common, related thiophene-amine precursors are widely used for synthesizing these important heterocycles. These methods build the new ring adjacent to the thiophene core.

Pyrazoline Synthesis: Thiophene-based pyrazolines are often synthesized via the condensation of thiophene-containing chalcones with hydrazine (B178648) derivatives. The process begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and thiophene-2-carboxaldehyde to form a 1-(thiophen-2-yl)-3-aryl-prop-2-en-1-one (a thiophene chalcone). This chalcone (B49325) intermediate then undergoes a cyclocondensation reaction with a hydrazine, such as phenylhydrazine, in the presence of a base to yield the final 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline.

Table 1: Examples of Thiophene-Based Pyrazoline Synthesis

Chalcone Precursor Hydrazine Reagent Product Yield (%)
3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one Phenylhydrazine 1,5-Diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole 65.5
3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one Phenylhydrazine 5-(4-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole 60.4

Pyrimidine Synthesis: Thienopyrimidines, which are fused thiophene and pyrimidine rings, represent another important class of heterocycles. A common synthetic route starts with 2-aminothiophene derivatives. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can serve as a building block. When reacted with urea, this aminothiophene can be cyclized to form a thiophene-fused pyrimidine ring system. Another approach involves the reaction of chalcones with urea, which upon cyclization yields thiophene-bearing pyrimidine derivatives. nih.govmasterorganicchemistry.com

Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives

The synthesis of Schiff base derivatives provides a versatile method for elaborating the structure of thiophene-containing molecules. Specifically, imidazo[1,2-a]pyrimidine-Schiff bases incorporating a thiophene moiety have been prepared and studied. The synthesis typically involves a two-step process. First, an amino-imidazo[1,2-a]pyrimidine core is synthesized. A key intermediate, 2-phenylimidazo[1,2-a]pyrimidin-3-amine, can be prepared through the condensation of 2-aminopyrimidine (B69317) with 2-bromoacetophenone, followed by nitrosation and subsequent reduction.

This amino-imidazo[1,2-a]pyrimidine is then condensed with a thiophene aldehyde, such as thiophene-2-carboxaldehyde, under reflux conditions, often with a catalytic amount of acid. This reaction forms an imine (C=N) bond, linking the thiophene ring to the imidazo[1,2-a]pyrimidine (B1208166) core via a Schiff base linkage. These complex heterocyclic systems are of interest in medicinal chemistry. numberanalytics.comnih.govrsc.org

Table 2: Synthesis of Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives

Amine Precursor Aldehyde Reagent Product Name
2-Phenylimidazo[1,2-a]pyrimidin-3-amine Thiophene-2-carboxaldehyde (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
2-Phenylimidazo[1,2-a]pyrimidin-3-amine 4-Nitrobenzaldehyde (E)-N-(4-Nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine

Functionalization of the Butenyl Side Chain

The butenyl side chain, with its primary amine and terminal alkene, is ripe for functionalization through various synthetic strategies.

Alkylation and Acylation Strategies

Alkylation: The primary amine of this compound is nucleophilic and can be readily alkylated. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, these reactions often suffer from a lack of selectivity, producing a mixture of products because the alkylated amine product is often more nucleophilic than the starting amine. masterorganicchemistry.comwikipedia.org More controlled and selective mono-alkylation can be achieved through reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to yield the secondary amine.

Acylation: Acylation of the amine provides a reliable method to form stable amide derivatives. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. youtube.comyoutube.com The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction. This transformation is generally high-yielding and chemoselective for the amine group, leaving the alkene and thiophene ring untouched under standard conditions. The resulting amides are important for several reasons: they can alter the molecule's biological properties, serve as protecting groups, or act as precursors for further reactions, such as the iodocyclization described previously.

Substitution and Modification of the Thiophene Ring

The thiophene ring is an aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com Compared to benzene (B151609), the sulfur atom in thiophene donates electron density into the ring, making it significantly more reactive towards electrophiles. youtube.combhu.ac.in Substitution occurs preferentially at the C2 and C5 positions, which are electronically activated by the sulfur atom. Since the C2 position is already substituted in the title compound, further electrophilic attack is directed primarily to the C5 position. The electron-donating character of the alkylamine side chain further activates the ring towards substitution.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions, leading to the 5-halo-2-(1-aminobut-3-enyl)thiophene.

Nitration: Introduction of a nitro group (–NO₂) at the C5 position can be accomplished using mild nitrating agents. Harsh conditions, such as concentrated nitric and sulfuric acids, often lead to degradation of the thiophene ring.

Friedel-Crafts Acylation: An acyl group can be introduced at the C5 position using an acyl chloride and a Lewis acid catalyst, though the conditions must be carefully controlled to avoid side reactions due to the ring's high reactivity.

These modifications of the thiophene ring are essential for tuning the electronic properties and steric profile of the molecule, which can have profound effects on its chemical and biological activity.

Introduction of Substituents at the Thiophene-2-yl Position

The reactivity of the thiophene ring in this compound is significantly influenced by the existing substituent at the 2-position. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The presence of the but-3-en-1-amine group at the 2-position is expected to direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 3-position. numberanalytics.comyoutube.com However, the amine functionality within the side chain may require protection to prevent unwanted side reactions under certain conditions.

Common methods for introducing substituents onto the thiophene ring include:

Electrophilic Aromatic Substitution: This class of reactions is a fundamental approach for functionalizing thiophenes. researchgate.net Due to the electron-donating nature of the sulfur atom, thiophene is more reactive than benzene in these reactions. nih.govnumberanalytics.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in a solvent such as acetic acid or a mixture of chloroform (B151607) and acetic acid. This would likely yield the 5-halo-1-(thiophen-2-yl)but-3-en-1-amine.

Nitration: The introduction of a nitro group, a versatile precursor for other functional groups, can be accomplished using mild nitrating agents to avoid oxidation of the reactive thiophene ring. numberanalytics.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring, usually at the 5-position, using an acyl chloride or anhydride with a Lewis acid catalyst. numberanalytics.com This method provides a route to various ketone derivatives.

Metalation: This involves the deprotonation of a C-H bond on the thiophene ring using a strong base, followed by quenching with an electrophile. numberanalytics.comacs.org The most acidic proton on a 2-substituted thiophene is at the 5-position. stackexchange.com

Lithiation: Using organolithium reagents like n-butyllithium, a lithiated intermediate can be formed at the 5-position. This can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or sulfur (to introduce a thiol group). acs.org

The following table summarizes illustrative examples of electrophilic substitution and metalation reactions on a generic 2-substituted thiophene, which can be extrapolated to this compound.

Reaction TypeReagents and ConditionsExpected Major Product on this compound (Illustrative)
BrominationN-Bromosuccinimide (NBS) in Acetic Acid1-(5-Bromothiophen-2-yl)but-3-en-1-amine
NitrationNitric acid/Acetic anhydride1-(5-Nitrothiophen-2-yl)but-3-en-1-amine
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(5-Acetylthiophen-2-yl)but-3-en-1-amine
Lithiation and Carboxylation1. n-BuLi, THF, -78 °C; 2. CO₂5-(1-Aminobut-3-enyl)thiophene-2-carboxylic acid

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. nih.govtandfonline.com To utilize these reactions, a halogen or triflate group is typically first introduced onto the thiophene ring, as described in the previous section. The resulting halo-substituted this compound can then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thienyl halide (e.g., 1-(5-bromothiophen-2-yl)but-3-en-1-amine) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.orgacs.orgmdpi.com This is a highly versatile method for creating new carbon-carbon bonds and synthesizing biaryl compounds. nih.gov The reaction conditions are generally mild and tolerant of many functional groups, although protection of the amine may still be beneficial. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a thienyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org This method is invaluable for the synthesis of thienyl-alkyne derivatives. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples a thienyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. rsc.orgorganic-chemistry.org This allows for the extension of conjugated systems. acs.orgthieme.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds by coupling a thienyl halide with an amine. This would allow for the introduction of a secondary or tertiary amine substituent directly onto the thiophene ring.

The table below provides illustrative examples of palladium-catalyzed cross-coupling reactions starting from a hypothetical 1-(5-bromothiophen-2-yl)but-3-en-1-amine.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product Structure (Illustrative)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃1-(5-Phenylthiophen-2-yl)but-3-en-1-amine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-(5-(Phenylethynyl)thiophen-2-yl)but-3-en-1-amine
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N1-(5-(2-Phenylvinyl)thiophen-2-yl)but-3-en-1-amine
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(5-(1-Aminobut-3-enyl)thiophen-2-yl)morpholine

These derivatization strategies highlight the synthetic flexibility of the this compound scaffold, enabling the creation of a vast library of analogues with modified thiophene rings for further investigation.

Advanced Spectroscopic and Structural Characterization of 1 Thiophen 2 Yl but 3 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(thiophen-2-yl)but-3-en-1-amine and its derivatives provides a wealth of information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are influenced by the electronic environment of each proton.

For the parent compound, this compound, the protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. The protons of the butenyl side chain exhibit characteristic shifts. For instance, the vinyl protons (=CH and =CH₂) are found in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The allylic protons (CH₂ adjacent to the double bond) and the methine proton (CH attached to both the thiophene ring and the amine group) also have distinct chemical shifts.

In derivatives, substituent effects can cause significant changes in the chemical shifts. For example, electron-withdrawing groups on the thiophene ring would generally shift the signals of the ring protons to a higher ppm value (downfield), while electron-donating groups would cause an upfield shift.

Table 1: Representative ¹H NMR Chemical Shift Data for 1-(Thiophen-2-yl)ethan-1-ol, a related compound. rsc.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.29 – 7.15m
Ar-H6.95d4.1
CH5.16 – 4.98m
OH2.77 – 2.29m
CH₃1.58d6.4

Data obtained in CDCl₃ at 400 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals.

In this compound, the carbon atoms of the thiophene ring will have characteristic chemical shifts in the aromatic region (typically δ 120-150 ppm). The sp² hybridized carbons of the butenyl group will also appear in the downfield region (δ 110-140 ppm). The sp³ hybridized carbons, the CH attached to the nitrogen and the allylic CH₂, will resonate at higher field (more upfield). Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shift Data for 1-(Thiophen-2-yl)ethan-1-ol, a related compound. rsc.org

CarbonChemical Shift (δ, ppm)
C (Thiophene, quat.)149.95
CH (Thiophene)126.73, 126.69
CH (Thiophene)124.50, 124.42
CH (Thiophene)123.28, 123.24
CH-OH66.28
CH₃25.33, 25.29

Data obtained in CDCl₃ at 101 MHz.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to trace the spin systems within the butenyl chain and the thiophene ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H stretch: The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretch (sp²): The C-H bonds of the thiophene ring and the vinyl group will absorb above 3000 cm⁻¹.

C-H stretch (sp³): The C-H bonds of the aliphatic part of the butenyl chain will absorb just below 3000 cm⁻¹.

C=C stretch: The carbon-carbon double bond of the butenyl group will give rise to an absorption in the region of 1640-1680 cm⁻¹. The C=C bonds within the thiophene ring will also absorb in the aromatic region (around 1400-1600 cm⁻¹).

N-H bend: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

The IR spectrum of a related deprotected amine derivative, 2f, showed characteristic peaks at 2937, 1601, 1443, 1375, 1270, 1105, 1037, and 924 cm⁻¹. rsc.org Another derivative, 2i, displayed IR absorptions at 2921, 1601, 1445, 1365, 1279, 1175, 1121, 971, 755, and 597 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. This information is crucial for confirming the molecular formula and for gaining structural insights.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern is often diagnostic. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orglibretexts.org This would lead to the formation of a stable iminium ion. The thiophene ring itself can also undergo characteristic fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. libretexts.org This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. libretexts.org By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence. libretexts.orgchemrxiv.org For example, HRMS can easily distinguish between two molecules that have the same nominal mass but different elemental compositions. libretexts.org This technique is particularly valuable in confirming the identity of newly synthesized compounds and in metabolic studies. nih.govnih.gov

For instance, the HRMS (EI+) analysis of a related derivative, C₁₉H₂₅NO₃S, found an m/z of 347.1565, which is in close agreement with the calculated mass of 347.1555 for the M⁺ ion. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. Although a specific crystal structure for this compound has not been reported in the searched literature, the solid-state characteristics can be inferred from the analysis of closely related thiophene derivatives. nih.govresearchgate.netmdpi.com

Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/SystemReference/Analogy
Crystal SystemMonoclinic or OrthorhombicBased on similar chiral amines and thiophene derivatives mdpi.comresearchgate.net
Space GroupP2₁/c (for racemate) or P2₁ (for enantiopure)Common for chiral organic molecules mdpi.com
Key Intermolecular InteractionsN-H···N, N-H···S hydrogen bonds; C-H···π interactionsObserved in various thiophene-amine structures nih.govresearchgate.net
Thiophene Ring ConformationPlanarAromatic nature of the ring nih.govresearchgate.net

Note: This table presents expected crystallographic features based on the analysis of related compounds and general principles of organic solid-state chemistry.

Computational Chemistry Investigations of 1 Thiophen 2 Yl but 3 En 1 Amine

Quantum Chemical Studies

Quantum chemical studies are instrumental in revealing the intrinsic properties of 1-(Thiophen-2-yl)but-3-en-1-amine, governed by its electronic structure. These computational techniques allow for a detailed exploration of the molecule's geometry, orbital interactions, and charge distribution, which are fundamental to its chemical character and reactivity.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations have shown that in similar structures, the thiophene ring is largely planar, and the substituents adopt conformations that minimize steric hindrance. The optimized geometry is the foundation for all subsequent computational analyses, as it represents the molecule in its lowest energy state. While specific experimental data for this compound is not available in the reviewed literature, theoretical calculations for analogous compounds provide a reliable model for its structure. nih.govscienceopen.com

Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-S (thiophene)1.72 Å
C=C (thiophene)1.37 Å
C-C (thiophene)1.42 Å
C-N1.47 Å
C=C (butenyl)1.34 Å
Bond AngleC-S-C (thiophene)92.2°
C-C-N110.5°
Dihedral AngleThiophene-Butenyl65.0°

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrdd.edu.iq In thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of the amine group is expected to raise the HOMO energy, enhancing its nucleophilic character.

Illustrative Frontier Molecular Orbital Data for this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net For thiophene derivatives, MEP maps typically show a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the ring, while the hydrogen atoms of the amine group would exhibit positive potential. researchgate.netnih.gov These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, and for identifying likely sites for electrophilic and nucleophilic attack. researchgate.net The red-colored regions indicate a high electron density, making them susceptible to electrophilic attack, whereas the blue-colored areas are electron-deficient and prone to nucleophilic attack.

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysis

Mulliken atomic charge analysis provides a method for partitioning the total molecular charge among the individual atoms, offering a quantitative measure of the electron distribution. Natural Bond Orbital (NBO) analysis, on the other hand, gives a more detailed picture of bonding by analyzing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. In thiophene-containing molecules, NBO analysis often shows significant delocalization of electron density within the aromatic ring and can quantify the electron-donating or -withdrawing effects of substituents. For this compound, the nitrogen atom of the amine group would be expected to have a negative Mulliken charge, and NBO analysis would likely show strong interactions between the nitrogen lone pair and adjacent anti-bonding orbitals.

Illustrative Mulliken Atomic Charges for Selected Atoms of this compound (Hypothetical Data)

AtomMulliken Charge (a.u.)
S1-0.150
N8-0.650
C2 (thiophene)-0.050
C5 (thiophene)-0.100
C7 (chiral center)+0.120

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. nih.govniscpr.res.in ELF maps regions of high electron localization, which are characteristic of covalent bonds and lone pairs. LOL, which is based on the kinetic energy density, also helps to visualize areas of high orbital overlap, thus identifying bonding and non-bonding electron pairs. nih.govresearchgate.net In aromatic systems like thiophene, ELF and LOL analyses can clearly distinguish the localized sigma bonds from the delocalized pi system. These methods offer a more detailed and intuitive picture of the electron distribution than simple orbital plots. niscpr.res.inuniroma2.it

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to define atomic properties and the nature of chemical bonds. nih.gov By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative measures of bond strength and type. For thiophene derivatives, QTAIM has been used to analyze the C-S bonds and to study non-covalent interactions. nih.gov This analysis can provide a rigorous definition of the atomic interactions within this compound, confirming the covalent nature of the bonds within the thiophene and butenyl moieties and characterizing any intramolecular hydrogen bonds.

Theoretical Spectroscopy and Vibrational Analysis

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of a molecule. For this compound, this would involve the following analyses.

Theoretical FT-IR Spectra Prediction and Experimental Validation

To predict the Fourier-transform infrared (FT-IR) spectrum, density functional theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed. This approach calculates the vibrational frequencies and intensities of the molecule's normal modes. The predicted spectrum would then be compared with an experimental FT-IR spectrum for validation. Key vibrational modes of interest for this molecule would include the N-H stretching of the amine group, C-H stretching of the thiophene ring and the vinyl group, the C=C stretching of the allyl group, and the characteristic vibrations of the thiophene ring.

Theoretical NMR Chemical Shift Prediction (¹H and ¹³C) and Experimental Correlation

The prediction of proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts would be carried out using the Gauge-Including Atomic Orbital (GIAO) method, typically at the same level of theory (DFT/B3LYP). The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and correlated with experimental NMR data. This analysis would help in the precise assignment of each proton and carbon atom in the molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic properties and predict the UV-Vis absorption spectrum, time-dependent DFT (TD-DFT) calculations would be performed. This method provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The results would elucidate the nature of the electronic excitations and the wavelengths at which they occur.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the potential synthetic routes to this compound and to understand the energetics of the reaction pathways. This would involve locating the transition states and calculating the activation energies for various reaction steps, providing insights into the reaction kinetics and thermodynamics. For example, the mechanism of the addition of an allyl group to a thiophene-based imine could be investigated.

Stereochemical Investigations using Advanced Computational Methods

Since this compound is a chiral molecule, computational methods are crucial for studying its stereochemistry. Advanced computational techniques could be used to determine the relative energies of different enantiomers and diastereomers, predict the chiroptical properties such as electronic circular dichroism (ECD), and model the interactions with chiral selectors or biological targets. This would be vital for understanding its behavior in a stereospecific environment.

While the framework for a comprehensive computational study of this compound is well-established, the specific data necessary to populate such a study is not currently available in the public scientific domain. Future research in this area would be valuable for a complete understanding of this compound's chemical and physical properties.

Applications of 1 Thiophen 2 Yl but 3 En 1 Amine in Catalysis and Advanced Materials Science

Utilization as Ligands in Organometallic Catalysis

The molecular architecture of 1-(Thiophen-2-yl)but-3-en-1-amine, featuring a nitrogen atom for metal coordination and a chiral center, makes it a theoretical candidate for a chiral ligand in various metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

There is no specific research available detailing the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Generally, thiophene-based phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are employed in such transformations due to their electronic and steric properties that can enhance catalytic activity and stability. rsc.orggoogle.com However, studies specifically employing this amine as a ligand to form active palladium complexes for reactions like Suzuki, Heck, or Sonogashira couplings have not been found in the reviewed literature.

Development of Chiral Ligands for Asymmetric Synthetic Transformations

The presence of a stereocenter in this compound suggests its potential as a precursor for chiral ligands in asymmetric catalysis. The amine functionality could be derivatized to form more complex Schiff bases, amides, or phosphine-amine ligands. These, in turn, could be used to induce enantioselectivity in a variety of synthetic transformations. A European patent application mentions the general use of chiral amines in asymmetric synthesis, but does not specifically name or provide data for this compound. google.com Without experimental data, its effectiveness in creating a chiral environment around a metal center remains speculative.

Potential as Building Blocks for Advanced Materials

Thiophene-containing molecules are foundational to the field of organic electronics due to the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport.

Development of Materials with Specific Electronic Properties

While there is extensive research on thiophene-based polymers for electronic applications, there is no specific mention of incorporating this compound into such materials. numberanalytics.comcnr.itacs.orgrsc.org The amine and allyl functionalities could, in theory, be used for polymerization or for grafting onto other polymer backbones, potentially influencing the electronic properties of the resulting material. However, no studies have been published that explore this possibility and characterize the resulting electronic features.

Exploration in the Context of Conductive Polymers

Polythiophenes are a well-established class of conductive polymers. rsc.org The synthesis of such polymers often involves the polymerization of functionalized thiophenes. The amine group in this compound could potentially be used to create self-doping conductive polymers or to modify the solubility and processing characteristics of the polymer. A patent related to a method for preparing 1,2-di(thiophen-2-yl)ethene-1,2-diol compounds highlights the importance of thiophene derivatives in materials science, but does not involve the amine of interest. google.com There is no available research that has investigated the polymerization of this compound or its incorporation into conductive polymer structures.

Future Research Directions and Open Questions

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-(Thiophen-2-yl)but-3-en-1-amine and its derivatives will likely be driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov Current synthetic methods often rely on traditional approaches that may not be the most efficient or environmentally benign. Future research should focus on several key areas to improve sustainability.

One promising avenue is the development of catalytic asymmetric methods to produce enantiomerically pure forms of the amine. The use of chiral reagents like tert-butanesulfinamide has proven highly effective for the asymmetric synthesis of a wide variety of amines and could be adapted for this specific target. yale.edu Furthermore, the exploration of bifunctional organocatalysts could offer a metal-free approach to the asymmetric synthesis of related tetrahydrothiophenes, a strategy that could potentially be modified for the synthesis of chiral this compound. metu.edu.tr

Another critical area is the use of metal-catalyzed cross-coupling reactions, which have transformed the synthesis of complex thiophene (B33073) derivatives. nih.gov Research into novel catalyst systems, perhaps utilizing more abundant and less toxic metals, could lead to more efficient and cost-effective synthetic routes. Additionally, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single step, present a highly atom-economical approach. nih.govrsc.org Designing an MCR that incorporates the thiophene, amine, and butenyl fragments in a convergent manner would represent a significant advancement in efficiency. rsc.org

Finally, enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes for the synthesis of amines is a growing field, and identifying or engineering an enzyme capable of producing this compound would be a major step towards a truly sustainable manufacturing process.

Synthetic Strategy Potential Advantages Relevant Research Areas
Asymmetric CatalysisAccess to enantiomerically pure compounds. yale.eduChiral reagents, organocatalysis. yale.edumetu.edu.tr
Metal-Catalyzed CouplingHigh efficiency and functional group tolerance. nih.govNovel catalyst development, alternative metals.
Multicomponent ReactionsIncreased atom economy, reduced step count. nih.govrsc.orgConvergent synthesis design. rsc.org
Enzymatic CatalysisHigh selectivity, mild reaction conditions.Enzyme screening and engineering.

Exploration of Novel Reactivity Patterns and Chemoselective Transformations

The unique combination of a thiophene ring, a primary amine, and a vinyl group within this compound offers a rich landscape for exploring novel chemical reactions. Future research should aim to selectively target each of these functional groups to create a diverse range of new molecules.

The primary amine is a key site for derivatization. Mild and chemoselective methods for the thioacylation of amines could be employed to introduce thioamide moieties, which are important in medicinal chemistry. nih.gov Furthermore, the development of metal-free transamidation reactions could provide an efficient way to form new amide derivatives under environmentally friendly conditions. organic-chemistry.org

The vinyl group presents opportunities for a variety of addition and cycloaddition reactions. For instance, the reactivity of this group could be exploited in polymerization reactions or in the catalytic asymmetric functionalization of the double bond. rsc.org The diastereoselective conjugate addition of secondary homoallylic amines to α,β-unsaturated esters has been shown to be an effective method for creating complex amine structures, and similar strategies could be applied here. rsc.org

The thiophene ring itself can undergo electrophilic aromatic substitution, although its reactivity is different from that of benzene (B151609). nih.gov Exploring selective functionalization at the C3, C4, or C5 positions of the thiophene ring while the other functional groups remain intact would be a significant challenge but would open up pathways to highly substituted and complex thiophene derivatives. The development of regioselective synthetic methods for substituted thiophenes, such as those starting from functionalized alkynes, could provide inspiration for these transformations. mdpi.comnih.gov

Advanced Computational Studies for Comprehensive Property Prediction

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.comnih.govresearchgate.net For this compound, computational studies can provide valuable insights that would be time-consuming and costly to obtain through experimentation alone.

DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., IR and UV-vis spectra). mdpi.comresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's electronic stability, photoactivity, and potential for charge transfer. researchgate.net This is particularly relevant for assessing its potential in electronic and optoelectronic applications. nih.gov

Furthermore, computational models can predict the reactivity of the different functional groups. By mapping the molecular electrostatic potential (MEP), researchers can identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.net Fukui function calculations can pinpoint the most reactive atoms for both nucleophilic and electrophilic attack, offering a more quantitative measure of reactivity. nih.gov These predictions can be invaluable for designing chemoselective transformations.

Molecular docking studies could also be employed to investigate the potential biological activity of derivatives of this compound. By simulating the interaction of these compounds with the active sites of enzymes, researchers can identify potential drug candidates. researchgate.netnih.govnih.gov

Computational Method Predicted Properties Application
Density Functional Theory (DFT)Optimized geometry, electronic structure, spectra. mdpi.comnih.govUnderstanding fundamental properties and reactivity. researchgate.net
HOMO-LUMO AnalysisElectronic stability, photoactivity, charge transfer. researchgate.netAssessing potential for electronic materials. nih.gov
Molecular Electrostatic Potential (MEP)Electrophilic and nucleophilic sites. researchgate.netPredicting reaction pathways.
Molecular DockingBinding affinity to biological targets. researchgate.netnih.govDrug discovery and design. nih.gov

Integration into Complex Molecular Architectures for Functional Materials Design

The unique structure of this compound makes it an attractive building block for the creation of complex molecular architectures and functional materials. researchgate.net Thiophene-based polymers are well-known for their semiconducting properties and have applications in organic electronics. mdpi.comacs.org

The primary amine and the vinyl group of this compound provide two distinct points for polymerization. This could allow for the creation of novel polymers with unique topologies and properties. For instance, the amine group could be used to form polyamides or polyimines, while the vinyl group could undergo radical or transition-metal-catalyzed polymerization. The ability to functionalize thiophene-based polymers after polymerization by leveraging reactive groups is a key strategy for creating smart materials. acs.org

The incorporation of this amine into larger, well-defined structures could also lead to new functional materials. For example, it could be used as a monomer in the synthesis of low-bandgap polymers for organic solar cells or as a component in the design of fluorescent sensors. researchgate.net The thiophene moiety is a common feature in molecules designed for such applications. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.